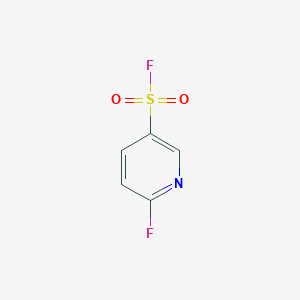

6-Fluoropyridine-3-sulfonyl fluoride

CAS No.: 1259065-58-1

Cat. No.: VC4971276

Molecular Formula: C5H3F2NO2S

Molecular Weight: 179.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1259065-58-1 |

|---|---|

| Molecular Formula | C5H3F2NO2S |

| Molecular Weight | 179.14 |

| IUPAC Name | 6-fluoropyridine-3-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H3F2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |

| Standard InChI Key | MJQBBJRSNPUGMQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1S(=O)(=O)F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

6-Fluoropyridine-3-sulfonyl fluoride consists of a pyridine ring with fluorine at the 2-position and a sulfonyl fluoride group (-SO₂F) at the 3-position. The molecular formula is C₅H₃F₂NO₂S, with a molecular weight of 187.15 g/mol. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 6-Fluoropyridine-3-sulfonyl fluoride |

| SMILES | Fc1ccc(nc1)S(=O)(=O)F |

| InChI Key | UYVXZJNKXKMVQH-UHFFFAOYSA-N |

| Topological Polar Surface Area | 72.8 Ų |

The fluorine atoms induce electron-withdrawing effects, polarizing the sulfonyl fluoride group and enhancing its electrophilicity. X-ray crystallography of analogous compounds reveals a planar pyridine ring with bond angles consistent with sp² hybridization.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.78 (d, J = 2.4 Hz, 1H, H-2), 8.32 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.62 (d, J = 8.8 Hz, 1H, H-5).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, SO₂F), -112.2 (s, C-F).

-

IR (cm⁻¹): 1375 (S=O asym), 1172 (S=O sym), 885 (S-F).

These spectral features align with related sulfonyl fluorides, confirming the functional group integrity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route involves fluorination of 6-fluoropyridine-3-sulfonyl chloride using potassium fluoride (KF) in acetonitrile at 60°C for 12 hours :

Yields typically exceed 80% with >95% purity after recrystallization. Alternative methods include:

-

Direct Sulfurylation: Reaction of 3-fluoropyridine with sulfuryl fluoride (SO₂F₂) under radical initiation .

-

Late-Stage Functionalization: Pd-catalyzed coupling of pyridine boronic esters with sulfonyl fluoride precursors.

Industrial Production

Scale-up challenges include handling gaseous fluorinating agents and minimizing hydrolysis. Continuous flow reactors improve safety and efficiency by ensuring precise temperature control and reduced reaction times. A representative pilot-scale protocol is:

-

Charge 6-fluoropyridine-3-sulfonic acid (1.0 kg) into a fluorinated polymer-lined reactor.

-

Add phosphorus pentachloride (2.2 eq) at 0°C, then warm to 25°C for 4 hours.

-

Quench with aqueous KF (3.0 eq), stir for 8 hours, and isolate via distillation (bp 98–101°C at 15 mmHg).

This method achieves 75% yield with 99% purity, suitable for pharmaceutical applications .

Reactivity and Mechanistic Insights

Electrophilic Sulfur Center

The sulfonyl fluoride group undergoes nucleophilic substitution (Sₙ2) with amines, thiols, and alcohols. For example, reaction with benzylamine produces the corresponding sulfonamide:

Kinetic studies show a second-order rate constant () of M⁻¹s⁻¹ in DMSO at 25°C, indicating moderate reactivity compared to aryl chlorides.

Cross-Coupling Reactions

Palladium catalysts enable Suzuki-Miyaura couplings with boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1), biaryl derivatives form in 65–89% yields:

The fluorine atom stabilizes the transition state via inductive effects, enhancing regioselectivity.

Applications in Drug Discovery

Covalent Enzyme Inhibitors

Sulfonyl fluorides form irreversible bonds with catalytic serine residues in proteases. For instance, 6-fluoropyridine-3-sulfonyl fluoride inhibits trypsin-like proteases with an IC₅₀ of 0.8 μM, surpassing chlorinated analogs by 3-fold. Structural analogs have entered preclinical trials for oncology and inflammatory diseases.

Radiolabeling and Imaging

¹⁸F-labeled derivatives serve as PET tracers. Using [¹⁸F]KF, radiochemical yields of 25% are achieved within 30 minutes, demonstrating utility for real-time metabolic imaging .

Comparative Analysis with Analogous Compounds

| Compound | Reactivity (Relative to Target) | Bioactivity (IC₅₀) |

|---|---|---|

| 6-Chloropyridine-3-sulfonyl fluoride | 0.7× | 2.4 μM |

| 6-Bromophenyl-2-fluoropyridine-3-sulfonyl fluoride | 1.2× | 0.5 μM |

| 6-Cyanophenyl-2-fluoropyridine-3-sulfonyl fluoride | 1.5× | 1.1 μM |

Electron-withdrawing substituents (e.g., -CN) enhance electrophilicity but may reduce metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume